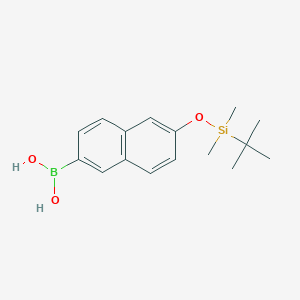
6-T-BUTYLDIMETHYSILYLOXY-2-NAPHTHALENEBORONIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid is a boronic acid derivative with the molecular formula C16H23BO3Si and a molecular weight of 302.25 g/mol . This compound is characterized by the presence of a tert-butyl group, a dimethylsilyloxy group, and a boronic acid moiety attached to a naphthalene ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group on the naphthalene ring is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This step forms the tert-butyldimethylsilyloxy group.
Borylation: The protected naphthalene derivative is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid moiety.
Industrial Production Methods
Industrial production of 6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The boronic acid moiety can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Phenols: Formed from oxidation of the boronic acid moiety.
科学研究应用
6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Drug Discovery: Employed in the synthesis of potential pharmaceutical compounds.
Material Science: Used in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
作用机制
The mechanism of action of 6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This results in the formation of a new carbon-carbon bond. The tert-butyldimethylsilyloxy group provides stability to the molecule and can be selectively removed or substituted as needed.
相似化合物的比较
Similar Compounds
2-(tert-Butyldimethylsilyloxy)naphthalene-6-boronic acid: Similar structure but with different positioning of functional groups.
Phenylboronic Acid: Lacks the naphthalene and silyloxy groups, making it less versatile in certain reactions.
4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane: Another boronic acid derivative with different protective groups.
Uniqueness
6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid is unique due to its combination of a boronic acid moiety with a tert-butyldimethylsilyloxy group on a naphthalene ring. This structure provides both stability and reactivity, making it highly valuable in various synthetic applications.
属性
CAS 编号 |
179942-45-1 |
|---|---|
分子式 |
C16H22BO3Si |
分子量 |
301.2 g/mol |
IUPAC 名称 |
[6-[tert-butyl(dimethyl)silyl]oxynaphthalen-2-yl]boronic acid |
InChI |
InChI=1S/C16H22BO3Si/c1-16(2,3)12-7-8-13-11(10-12)6-9-14(17(18)19)15(13)20-21(4)5/h6-10,18-19H,1-5H3 |
InChI 键 |
PPBKORVDTDHNSD-UHFFFAOYSA-N |
SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)O[Si](C)(C)C(C)(C)C)(O)O |
规范 SMILES |
B(C1=C(C2=C(C=C1)C=C(C=C2)C(C)(C)C)O[Si](C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


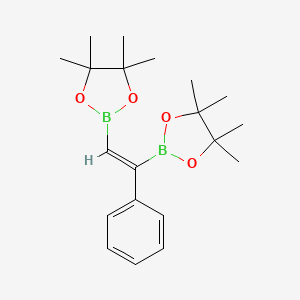

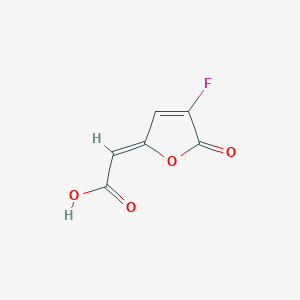
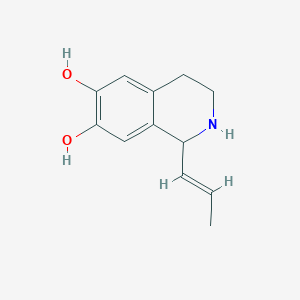
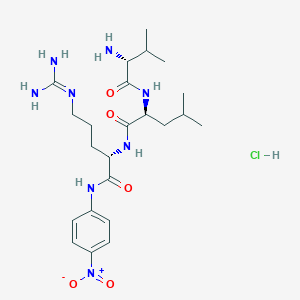

![2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1142984.png)
